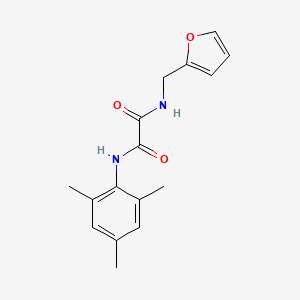

N1-(furan-2-ylmethyl)-N2-mesityloxalamide

Vue d'ensemble

Description

“N1-(furan-2-ylmethyl)-N2-mesityloxalamide” is a chemical compound . It is also known as "N1,N2-bis(furan-2-ylmethyl)oxalamide" . The compound has a molecular weight of 248.23500 and a molecular formula of C12H12N2O4 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . Additionally, twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were synthesized .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The molecules are linked via N–H···O intermolecular hydrogen bonding interactions .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, (E)-1-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]methanimine underwent imine–imine rearrangement by the action of potassium hydride to give thermodynamically more stable (E)-N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)methanimine .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, N1,N2-bis(furan-2-ylmethyl)oxalamide has a density of 1.283g/cm3 .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Activity

A study on 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina), a compound related to N1-(furan-2-ylmethyl)-N2-mesityloxalamide, highlighted its antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The study investigated the reactivity of G1 with thiol groups, contributing to its antimicrobial effects (Allas et al., 2016).

Synthesis of Heterocyclic Scaffolds

Research on the synthesis of new types of heterocyclic systems incorporating mono- and bis(1,2,4-oxadiazol-3-yl)furoxan cores has been conducted, demonstrating the utility of furan derivatives in developing heterocyclic scaffolds for chemistry and biomedical applications (Fershtat et al., 2015).

Corrosion Inhibition

A novel corrosion inhibitor synthesized from biomass platform molecules, showcasing furan derivatives' potential in enhancing the durability of metals against corrosion in acidic environments. This application is critical in industrial settings where metal longevity is essential (Chen et al., 2021).

Organic Catalysis

The aza-Friedel-Crafts alkylation of furan has been catalyzed by chiral phosphoric acid, providing an efficient method to synthesize furan-2-ylamine derivatives. This research underscores the role of furan derivatives in facilitating organic synthesis reactions (Uraguchi et al., 2004).

Copper Corrosion Inhibition

Furan Schiff base compounds have shown effectiveness in inhibiting copper corrosion, suggesting applications in protecting copper surfaces in industrial and electronic applications (Issaadi et al., 2014).

Mécanisme D'action

Orientations Futures

The future directions for research on similar compounds include the development of new antimicrobials and the transition from traditional resources such as crude oil to biomass . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-10-7-11(2)14(12(3)8-10)18-16(20)15(19)17-9-13-5-4-6-21-13/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTXDGAJAHDGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330717 | |

| Record name | N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789500 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

333340-85-5 | |

| Record name | N-(furan-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2708223.png)

![6-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine](/img/structure/B2708227.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2708234.png)

![5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide](/img/structure/B2708239.png)

![2-[3-(2-Methylpropoxy)phenoxy]acetic acid](/img/structure/B2708241.png)